Icatibant's mechanism is best understood in the context of HAE pathophysiology. HAE is a rare genetic disorder caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1INH). This inhibitor plays a key regulatory role in the contact system (kallikrein-kinin system) [1] [2].
The following diagram illustrates this key disease pathway and the site of this compound's intervention:
This compound blocks the B2 receptor to prevent bradykinin-mediated symptoms in HAE.
The efficacy of this compound was established in two pivotal Phase 3 clinical trials known as FAST-1 and FAST-2 [1].
| Trial | Comparison | Primary End Point (Median Time to Symptom Relief) | Statistical Significance | Key Secondary Findings |
|---|---|---|---|---|
| FAST-1 | This compound vs. Placebo | 2.5 hours vs. 4.6 hours | P=0.14 (Not Significant) | Significantly shorter time to first symptom improvement; Fewer patients needed rescue medication (3 vs. 13) [1]. |
| FAST-2 | This compound vs. Tranexamic Acid | 2.0 hours vs. 12.0 hours | P<0.001 (Significant) | Significantly shorter time to first symptom improvement [1]. |
The non-significant result in FAST-1 was attributed to the frequent use of rescue medication in the placebo group, which may have obscured the drug's true benefit. No this compound-related serious adverse events were reported in either trial [1]. The most common adverse effect is mild, transient reactions at the injection site [2].
Advanced structural biology has provided deep insights into how this compound interacts with the B2 receptor. The B2 receptor is a classic G protein-coupled receptor (GPCR) [4].
This compound's development validated the B2 receptor as a therapeutic target, spurring further research. A notable area is the development of oral B2 receptor antagonists, such as PHA121, which aim to provide the same mechanism of action with greater convenience than the subcutaneous injection required for this compound [7].
Furthermore, the role of bradykinin in other conditions has led to the exploration of this compound in other areas. For instance, its potential use in suppressing pulmonary edema in COVID-19 was investigated based on the hypothesis that the virus disrupts the renin-angiotensin system, leading to a bradykinin storm [5].
Icatibant exerts its therapeutic effect by competitively and selectively blocking the bradykinin B2 receptor [1] [2].
The following diagram illustrates this core mechanism and the drug's effect.
This compound mechanism of action for HAE treatment.
This compound demonstrates predictable pharmacokinetics following subcutaneous administration, characterized by rapid absorption and a short half-life [3] [1].
The table below summarizes primary PK parameters from clinical studies in healthy adults and pediatric HAE patients.
| Parameter | Value in Healthy Adults (30 mg SC) | Value in Healthy Adults (90 mg SC) | Value in Pediatric HAE Patients (0.4 mg/kg, capped at 30 mg) | Notes & Context |
|---|---|---|---|---|
| Tmax (Time to Cmax) | <1 hour [3] | <1 hour [3] | Rapid, complete absorption within 1 hour [1] | Rapid absorption post-SC injection. |
| Cmax (Max Concentration) | 979 ± 262 ng/mL [3] | 2,719 ± 666 ng/mL [3] | Model-derived, exposure comparable to adults with weight-based dosing [1] | Exhibits dose-proportionality [3]. |
| AUC (Total Exposure) | 2,191 ± 565 h·ng/mL [3] | 6,736 ± 1,230 h·ng/mL [3] | Model-derived [1] | AUC also shows dose-proportionality [3]. |
| Elimination Half-life (t₁/₂) | 1.48 ± 0.35 hours [3] | 2.00 ± 0.57 hours [3] | Not specifically reported; population PK model used [1] | Short half-life; no appreciable accumulation with repeated doses 6 hours apart [3]. |
| Primary Metabolic Pathway | Enzymatic hydrolysis [2] | Enzymatic hydrolysis [2] | Enzymatic hydrolysis [2] | In vitro data suggests low potential for CYP450-mediated drug interactions [2]. |
| Excretion | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2] | Only ~10% of administered dose recovered in urine as metabolites [2]. |
Key observations from PK studies include:
This compound is indicated for acute attacks of HAE in adults, adolescents, and children aged 2 years and older [2].
| Patient Population | Dosage | Maximum Injections | Administration Notes |
|---|---|---|---|
| Adults | 30 mg (3 mL) via single SC injection [2]. | A second injection may be given after 6 hours if needed; a third after another 6 hours. No more than 3 in 24 hours [2]. | Preferably administered in the abdominal area; can be self-administered after training [2]. |
| Pediatrics (2-17 years) | Based on body weight (see detailed table below) [2]. | In clinical trials, not more than 1 injection per HAE attack was administered [2]. | To be administered by a caregiver after training in SC injection technique [2]. |
| Body Weight | Dose | Injection Volume |
|---|---|---|
| 12 kg to 25 kg | 10 mg | 1.0 mL |
| 26 kg to 40 kg | 15 mg | 1.5 mL |
| 41 kg to 50 kg | 20 mg | 2.0 mL |
| 51 kg to 65 kg | 25 mg | 2.5 mL |
| >65 kg | 30 mg | 3.0 mL |
Source: Adapted from the this compound SMPC [2]
The pharmacokinetic and pharmacodynamic profile of this compound is supported by robust clinical trials.
The safety profile of this compound is primarily characterized by injection site reactions.
This compound represents a clinically proven therapeutic option for acute HAE attacks. Its well-characterized PK/PD profile—featuring rapid absorption, short half-life, targeted B2 receptor antagonism, and a favorable safety profile—supports its use across a broad age range. The establishment of weight-based dosing in pediatric patients through population PK modeling is a key advancement in the management of HAE in children.
Icatibant is a selective competitive antagonist of the bradykinin B2 receptor [1]. It directly blocks the receptor to inhibit the pro-inflammatory effects of bradykinin, which is the key mediator of increased vascular permeability and edema formation in HAE types I and II [1] [2]. The diagram below illustrates its targeted action within the kallikrein-kinin pathway.
This compound mechanism of action. HAE: Hereditary Angioedema; FXII: Factor XII; FXIIa: Activated Factor XII; HMWK: High-Molecular-Weight Kininogen; B2 Receptor: Bradykinin B2 Receptor; C1-INH: C1 Esterase Inhibitor.
Clinical data from controlled trials and real-world studies consistently support the efficacy and safety of this compound for treating acute HAE attacks.
| Study / Trial (Core Citation) | Study Design & Participants | Key Efficacy Findings (Median Time) | Safety Profile |
|---|
| FAST-3 Phase 3 Trial (Multiple attacks analysis) [3] | Design: Randomized, double-blind, placebo-controlled phases and open-label extension. Population: Adults with HAE type I/II (n=88 for 1-5 attacks). | Onset of Symptom Relief: 1.9-2.1 hours (any location). Almost Complete Relief: 3.5-19.7 hours (any location). Laryngeal Attacks (n=25): 1.0-2.0 hours to symptom relief. | Most frequent AEs: HAE attack worsening/recurrence, headache, nasopharyngitis. Two SAEs (arrhythmia, chest pain) considered treatment-related. | | This compound Self-Administration Study [1] | Design: Open-label, prospective. Population: Adults with HAE type I/III self-administering this compound for 55 acute attacks. | First Symptom Improvement: 5 min - 2 hours (HAE-I), 8 min - 12 h (HAE-III). Complete Resolution: 15 min - 48 hours (HAE-I), 15 min - 96 h (HAE-III). | Primary AE: Mild, transient injection site reactions (87% of attacks), resolving spontaneously within 0.5-3 hours. | | This compound Outcome Survey (IOS) [4] | Design: International, observational registry (real-world). Population: 42 patients with HAE type I/II experiencing 67 laryngeal attacks. | Time to Treatment: 2.0 hours. Time to Resolution: 6.0 hours. Attack Duration: 8.5 hours. A single injection was sufficient for 87.9% of attacks. | Well-tolerated. Two AEs (acne, hair loss) in two patients considered possibly related. |
For researchers, the methodology from key trials provides a benchmark for study design.
FAST-3 Trial Protocol (Cited in [3]):
Self-Administration Study Protocol (Cited in [1]):
Icatibant exerts its therapeutic effect by specifically blocking the bradykinin B2 receptor. This intervention is targeted at the root cause of swelling in HAE and ACEi-induced angioedema. The following diagram illustrates the key pathway and this compound's site of action.
This compound blocks the bradykinin B2 receptor to inhibit swelling.
Clinical trials demonstrate that this compound provides rapid symptom relief. Key quantitative outcomes from studies are summarized in the table below.
| Study Parameter | This compound Group | Comparison Group (Conventional Therapy) |
|---|---|---|
| Trial Type | Case Series (n=8), ACEi-induced angioedema [1] | Retrospective Assessment (n=47), ACEi-induced angioedema [1] |
| Time to First Symptom Improvement | 50.6 min (mean, SD ±21 min) [1] | Not Specified |
| Time to Complete Symptom Relief | 4.4 hours (mean, SD ±0.8 hours) [1] | 33 hours (mean, SD ±19.4 hours) [1] |
| Need for Invasive Procedures (Intubation/Tracheotomy) | 0/8 patients [1] | 5/47 patients [1] |
In controlled trials for HAE, the most common adverse reaction was injection site reactions, occurring in 97% of patients [2]. These reactions (e.g., pain, redness, swelling) were generally transient and mild to moderate in intensity. Other adverse reactions occurring in >1% of patients included pyrexia, transaminase increase, dizziness, and rash [2].
This compound is administered as a 30 mg subcutaneous injection in the abdominal area [2]. The key steps for its clinical or self-use are:
While this compound is established for HAE, research continues to explore its potential in other bradykinin-mediated conditions. The most promising area is ACEi-induced angioedema, where early-phase studies show significantly faster symptom relief compared to conventional therapy [1]. However, larger controlled trials are needed to confirm these findings and establish definitive treatment guidelines.
The therapeutic landscape for HAE is expanding with recent FDA approvals of garadacimab (anti-FXIIa MAb) and donidalorsen (prekallikrein-targeting RNA therapy) for prophylaxis, and sebetralstat (oral plasma kallikrein inhibitor) for acute attacks [4]. These new mechanisms of action offer greater personalization and convenience.
The table below summarizes the core characteristics and key milestones of this compound.
| Aspect | Details |
|---|---|
| INN & Market Name | This compound; Firazyr [1]. |
| Therapeutic Category | Competitive and selective bradykinin B2 receptor antagonist; treatment for acute attacks of Hereditary Angioedema (HAE) [1]. |
| Molecular Structure | Synthetic decapeptide; structural similarity to native 9-mer bradykinin; incorporates five unnatural amino acids (including D-Arg1 and D-Tic8) for enhanced stability and resistance to degradation by ACE2 [1]. |
| Key Mechanism | Antagonizes the B2 receptor, blocking the effects of bradykinin—a potent mediator of vascular permeability, vasodilation, and edema in HAE [1] [2]. |
| Major Milestones | Discovery (1990s): First disclosed in patent US 5,648,333 [3]. Initial Approval: 2011 (FDA, US) [1]. Recent Research (2025): Identification of its role as a balanced ligand for the MRGPRX2 receptor in primary human skin mast cells, explaining injection-site reactions [4]. |
This compound's synthesis has evolved to meet commercial needs, focusing on purity and scalability.
| Stage/Feature | Description | Key Reagents & Conditions |
|---|
| Solid-Phase Peptide Synthesis (SPPS) | Primary method for production; sequential coupling of Fmoc-protected amino acids on a resin [3]. | Resin: 2-Chlorotrityl chloride (CTC) [3]. Coupling Agents: COMU, HBTU/HOBt [3]. Additives: Catalytic CuCl₂ or MgCl₂ to reduce racemization [3]. | | Process Optimization | Focus on controlling isomeric impurities and easing purification [3]. | Specialized Wash: 0.01-0.5 M HOBt/DMF to remove piperidine and prevent insertion impurities [3]. Temperature: Some protocols perform coupling/deprotection at ~38°C for efficiency [3]. | | Liquid-Phase Synthesis | Alternative approach for specific fragments on a 100-gram scale [1]. | Soluble TAG as a support; final purification via RP-HPLC to achieve >99% purity [1]. |
This compound's primary mechanism is blocking the bradykinin B2 receptor. Recent research reveals a complex, dual-receptor interaction. The diagram below illustrates this signaling pathway.
This compound's primary therapeutic action is competitive antagonism of the bradykinin B2 receptor (B2R), blocking bradykinin-induced edema [1]. Surprisingly, a 2025 study revealed this compound also acts as a balanced ligand for the MRGPRX2 receptor on primary human skin mast cells, triggering both G-protein and β-arrestin pathways [4]. This causes mast cell degranulation, explaining the common injection-site reactions and differentiating its behavior from biased ligands [4].
Ongoing research explores new clinical applications and refinements in understanding HAE.
For researchers replicating or building upon foundational work, here are methodologies from key studies.
| Experimental Objective | Detailed Protocol Summary |
|---|
| MRGPRX2 Signaling in Mast Cells [4] | Cell Source: Primary human skin mast cells isolated from foreskins (pooled donors, >98% purity). Stimulation: Cells treated with saturating conc. of this compound (200 µg/mL) or Substance P (60 µM). Degranulation Assay: Measured release of β-hexosaminidase into supernatant after 60 min in PAG-CM buffer. Receptor Internalization: Quantified via flow cytometry. Downstream Signaling: Analyzed by immunoblotting for ERK, PI3K/AKT, and p38 pathways. | | Proangiogenic Cell (PAC) Invasion [7] | Cell Source: Human mononuclear cells (MNCs) and culture-selected PACs from peripheral blood. KLK1 Modulation: Gene Silencing with specific siKLK1 RNA (50-100 nmol/L); Overexpression via adenoviral vector (Ad.KLK1). Invasion Assay: Standard Matrigel invasion chamber assay. MMP2 Activity: Measured using gel zymography on conditioned medium. |
The this compound acetate API market is experiencing robust growth, with a conservative estimate of $150 million in 2025 and a projected CAGR of ~8% through 2033 [5]. Key players include Dr. Reddy's Laboratories, Bachem AG, Teva API, and Sun Pharmaceutical Industries [5]. The market is segmented by application (dominated by injections), purity (≥98%), and region (strongest in North America and Europe, with Asia-Pacific emerging) [5].
The future of this compound development will likely focus on several key areas:
This overview synthesizes the journey of this compound from discovery to its current status as a critical therapy, highlighting ongoing research that continues to refine its application and mechanistic understanding. I hope this information provides a solid foundation for your professional work.
Bradykinin (BK) is a potent short-lived effector peptide that promotes vasodilation, increased vascular permeability, inflammation, and edema through activation of the constitutively expressed bradykinin B2 receptor (B2R) on endothelial cells [1] [2]. The production of bradykinin occurs through several interconnected plasma protease cascades.
Figure 1: Multiple pathways converge on bradykinin generation. The Kallikrein-Kinin System (KKS) is the primary pathway, amplified by a positive feedback loop. The fibrinolytic and inflammatory pathways provide alternative BK generation routes.
In healthy states, these pathways are tightly controlled. The key regulator is the C1 esterase inhibitor (C1-INH), which inhibits multiple steps in the cascade, including FXIIa and plasma kallikrein [2] [3]. Bradykinin-mediated angioedema (AE-BK) occurs when this system is dysregulated, leading to uncontrolled BK accumulation.
AE-BK is not a single disease but a group of disorders unified by a final common pathway. The main types are summarized below.
| Type of AE-BK | Underlying Cause/Defect | Key Pathophysiological Mechanism |
|---|
| Hereditary Angioedema (HAE) Types I & II [2] [4] | Mutation in SERPING1 gene (encodes C1-INH) [4] | Type I: Low C1-INH levels. Type II: Normal levels but dysfunctional C1-INH protein. Leads to uncontrolled kallikrein activity and BK overproduction [2]. | | Acquired Angioedema (AAE) [5] [3] | Acquired C1-INH deficiency (e.g., due to lymphoproliferative diseases) [5] | C1-INH is consumed/cleared at a high rate, resulting in functional deficiency and subsequent BK overproduction [3]. | | Drug-Induced AE [5] [6] | Angiotensin-converting enzyme inhibitors (ACEIs), Angiotensin II receptor blockers (ARBs), DPP-IV inhibitors, Neprilysin inhibitors, tPA [5] [7] | ACEIs: Block ACE, a primary enzyme that inactivates BK, leading to its accumulation [5]. Other drugs affect alternative BK-metabolizing enzymes. |
A critical differentiator in the clinic is that AE-BK does not respond to antihistamines, corticosteroids, or epinephrine, which are standard treatments for histamine-mediated angioedema [3] [8]. Attacks are characterized by slow-onset, non-itchy swelling that can last for several days and often involve the gastrointestinal tract, causing severe abdominal pain [2] [3].
Therapeutic strategies for AE-BK focus on targeting different nodes of the dysregulated pathway. The table below categorizes approved and emerging agents based on their mechanism of action.
| Therapeutic Target | Drug Name (Examples) | Mechanism of Action | Stage of Development / Use |
|---|---|---|---|
| Bradykinin B2 Receptor | Icatibant (Firazyr) [3] [4] | Competitive antagonist of the B2 receptor, directly blocking BK signaling [3]. | Approved for on-demand treatment of HAE attacks [4]. |
| Deucrictibant [9] [10] | Novel oral B2 receptor antagonist. | Phase 3 for on-demand and prophylactic treatment of HAE (data expected 2026); development for AAE planned in 2025 [9]. | |
| Plasma Kallikrein | Ecallantide (Kalbitor) [3] [4] | Inhibits plasma kallikrein, preventing the cleavage of HMWK and generation of BK [3]. | Approved for on-demand treatment of HAE attacks [4]. |
| Berotralstat (Orladeyo), Lanadelumab (Takhzyro) [4] | Plasma kallikrein inhibitors. | Approved for prophylactic treatment of HAE attacks [4]. | |
| Sebetralstat (Ekterly) [4] | Oral plasma kallikrein inhibitor. | Approved in 2025 for on-demand treatment of acute HAE attacks [4]. | |
| C1 Esterase Inhibitor | Plasma-derived C1-INH (Berinert, Cinryze, Haegarda), Recombinant C1-INH (Ruconest) [3] [4] | Replaces deficient or dysfunctional C1-INH, restoring regulation of the contact system and reducing BK production [3]. | Approved for on-demand treatment and/or prophylaxis of HAE attacks [4]. |
| Activated Factor XII (FXIIa) | Garadacimab (Andembry) [4] | Monoclonal antibody that inhibits activated Factor XII, the initiator of the contact activation pathway [4]. | Approved in 2025 for prophylactic treatment of HAE [4]. |
| Prekallikrein (PKK) | Donidalorsen (Dawnzera) [4] | Antisense oligonucleotide that reduces the production of prekallikrein. | Approved in 2025 for prophylactic treatment of HAE [4]. |
Recent pivotal trials underscore the efficacy of the newest targeted agents, demonstrating significant reductions in attack frequency for prophylaxis and rapid onset of action for on-demand treatment.
| Trial Name (Drug) | Design & Intervention | Key Efficacy Results |
|---|---|---|
| VANGUARD (Garadacimab) [4] | Phase 3, RCT, PBO-controlled (N=65). Garadacimab (200 mg monthly sub-Q) vs. PBO for 6 months. | -87% mean difference in monthly HAE attack rate vs. PBO (0.27 vs. 2.01; P<0.0001) [4]. |
| OASIS-HAE (Donidalorsen) [4] | Phase 3, RCT, PBO-controlled (N=90). Donidalorsen (80 mg sub-Q every 4 or 8 weeks) vs. PBO for 24 weeks. | -81% (4-week) and -55% (8-week) in mean attack rate vs. PBO (P<0.001, P=0.004) [4]. |
| KONFIDENT (Sebetralstat) [4] | Phase 3, RCT, PBO-controlled, crossover (N=136). Sebetralstat (300 mg, 600 mg PO) vs. PBO for on-demand treatment. | Median time to symptom relief: 1.61 h (300 mg), 1.79 h (600 mg) vs. 6.72 h (PBO) (P<0.001) [4]. |
| CHAPTER-3 (Deucrictibant) [9] | Phase 3, RCT, PBO-controlled (N=81 planned). Deucrictibant (40 mg/day extended-release) vs. PBO for 24 weeks. | Primary endpoint: Time-normalized number of HAE attacks. Topline data anticipated 2H 2026 [9]. |
| RAPIDe-3 (Deucrictibant) [9] [10] | Phase 3 (N=120 planned). Deucrictibant (20 mg immediate-release) for on-demand treatment of HAE attacks. | Primary endpoint: Time to onset of symptom relief. Topline data anticipated Q1 2026 [9] [10]. |
Research into bradykinin-mediated angioedema relies on specific biochemical and clinical models to evaluate pathway function and therapeutic efficacy.
This compound is a synthetic decapeptide (a peptide with 10 amino acids) designed as a potent and selective antagonist of the bradykinin B2 receptor. [1] [2]. Its key structural features and properties are summarized below.
Table 1: Structural and Pharmacological Profile of this compound
| Property | Description |
|---|---|
| Drug Class | Bradykinin B2 receptor antagonist; Peptidomimetic. [1] [3] |
| Amino Acid Sequence | Not fully detailed in search results, but known to contain 5 nonproteinogenic amino acids. [1] |
| Molecular Formula | C59H89N19O13S [1] |
| Molecular Weight | 1304.54 Da [1] |
| Primary Modification | Incorporation of non-natural amino acids to confer stability against degradation. [1] |
| Key Structural Feature | Synthetic peptide mimicking bradykinin's structure for high receptor affinity, but with modifications that make it resistant to degradation. [1] [2] |
| Mechanism of Action | Competitive antagonist of the bradykinin B2 receptor. [1] [2] |
| Primary Indication | Treatment of acute attacks of hereditary angioedema (HAE) in adults. [4] [1] |
| Dosage & Administration | 30 mg injected subcutaneously; may be repeated at 6-hour intervals (max. 3 doses in 24 hours). [4] [2] |
| Most Common Adverse Reaction | Injection site reactions (97% of patients in clinical trials). [4] |
The analysis of therapeutic peptides like this compound requires advanced chromatographic techniques to separate and characterize the main drug substance from its impurities, such as epimers.
The following diagram illustrates the strategic development of this compound from the endogenous peptide ligand.
This compound design rationale
This design process is a classic example of developing a peptidomimetic—a compound that mimics the key biological action of a native peptide but is structurally modified to overcome inherent drawbacks like poor stability and membrane permeability. [6] [3]
The success of this compound underscores several key principles in modern peptide therapeutics:
| Research Area / Indication | Study Type / Model | Proposed Mechanism of Action | Key Findings / Hypotheses | Status / Source |
|---|---|---|---|---|
| COVID-19 Pneumonia | Phase II RCT (Human) [1] [2] | Antagonism of bradykinin B2 receptor; potential inhibition of SARS-CoV-2 M protease [1] [2]. | Hypothesis: Reduces pulmonary edema & inflammation from "bradykinin storm" in moderate COVID-19 [1] [2]. | Proof-of-Concept Trial (Completed) |
| MRGPRX2 Signaling in Skin Mast Cells | Ex Vivo (Human Primary Cells) [3] | Functions as a balanced ligand for MRGPRX2, activating both G-proteins and β-arrestin pathways [3]. | Elicits receptor internalization, desensitization, and degranulation; explains injection-site reactions (edema, itch) [3]. | Foundational Research (2025) |
For your own research design, the methodologies from these studies provide robust templates.
This proof-of-concept phase II trial provides a framework for evaluating icatibant in a new patient population [1] [2].
The following workflow diagrams the structure of this clinical trial.
Clinical Trial Workflow
This ex vivo protocol details how to investigate this compound's effects on primary human mast cells [3].
The diagram below illustrates the key signaling pathways investigated in this protocol.
Signaling Pathways
The most robust real-world safety data for icatibant comes from the This compound Outcome Survey (IOS), an international observational registry. The analysis below summarizes safety data from 3025 this compound-treated attacks in 557 patients collected between July 2009 and February 2015 [1].
Table 1: Overview of Adverse Events from the this compound Outcome Survey [1]
| Safety Parameter | Result |
|---|---|
| Patients treated | 557 |
| Total attacks treated | 3025 |
| Mean follow-up time | 2.97 years |
| Total this compound-treated patient-years | 1655.2 years |
| Patients reporting any Adverse Event (AE) | 119 (21.4%) |
| Total AEs reported | 341 |
| Patients reporting an AE related to this compound | 17 (3.1%) |
| Total AEs related to this compound | 43 |
| Patients reporting any Serious AE (SAE) | 59 (10.6%) |
| Total SAEs reported | 143 |
| SAEs considered related to this compound | 3 events in 2 patients |
Table 2: Categorization of Adverse Events [1]
| AE Category | Percentage of Total AEs |
|---|---|
| Gastrointestinal (GI) disorders | 19.6% |
| General disorders and administration site conditions | 13.8% |
| Infections and infestations | 11.1% |
| Respiratory, thoracic, and mediastinal disorders | 8.8% |
| Musculoskeletal and connective tissue disorders | 6.5% |
| Skin and subcutaneous tissue disorders | 6.5% |
Table 3: Most Common this compound-Related Adverse Events [1]
| This compound-Related Adverse Event | Number of Events (Number of Patients) |
|---|---|
| Drug ineffective | 6 (5) |
| Injection site erythema | 6 (1) |
| Blood pressure decreased | 4 (1) |
| Hyperemia | 4 (3) |
| Pain | 3 (2) |
| Gastritis | 2 (1) |
| Other events (single reports) | 16 (12) |
The three Serious Adverse Events (SAEs) considered related to this compound were drug inefficacy, gastritis, and reflux esophagitis [1]. The analysis concluded that this compound was generally well tolerated, with no major differences in AEs between on-label and off-label users, and no this compound-related SAEs in patients with cardiovascular disease [1].
For your experimental design reference, here are methodologies from two key studies.
1. IOS Registry Methodology (Long-Term Safety Study) [1]
2. Clinical Trial Methodology (Sweating-Induced Dermal Pain Study) [2]
This compound is a selective competitive antagonist of the bradykinin B2 receptor. It directly blocks the binding of bradykinin, a key mediator of vascular permeability, thereby reducing edema in HAE attacks [3]. Recent research also explores its interaction with the MRGPRX2 receptor on mast cells.
The following diagram illustrates the key signaling pathways involved in Hereditary Angioedema and the mechanism of action of this compound.
This diagram shows that this compound primarily treats HAE attacks by blocking the bradykinin B2 receptor (B2R) in the kallikrein-kinin pathway [3]. A secondary, clinically relevant effect is its action on the MRGPRX2 receptor.
The disorder originates from heterogeneous mutations in the SERPING1 gene, which encodes the C1-INH protein [1] [2]. The type of mutation determines the HAE subtype.
| Feature | HAE Type I | HAE Type II |
|---|---|---|
| Underlying Defect | C1-INH deficiency [1] [3] | Dysfunctional C1-INH protein [1] [3] |
| Prevalence | ~85% of cases [3] | ~15% of cases [3] |
| C1-INH Antigen Level | Low [1] | Normal or elevated [1] [2] |
| C1-INH Functional Level | Low [1] | Low [1] |
| Common Mutations | Nonsense, frameshift, deletion, insertion leading to truncated/misfolded proteins [1] | Missense mutations near the active site [1] |
C1-INH is a critical serine protease inhibitor (serpin) that regulates multiple plasma protease systems [2]. Its primary role in HAE pathophysiology is to inhibit Factor XIIa and plasma kallikrein within the contact (kallikrein-kinin) system [3]. In HAE, the lack of functional C1-INH leads to uncontrolled activation of this system [3] [2].
The following diagram details the molecular cascade that leads to bradykinin-mediated swelling.
The bradykinin-mediated pathway in HAE showing the positive feedback loop and loss of C1-INH regulation.
For diagnosis and research, specific quantitative laboratory findings are characteristic. The table below summarizes these key parameters, which also serve as biomarkers for studying disease mechanisms.
| Parameter | HAE Type I | HAE Type II | Physiological/Role in Research |
|---|---|---|---|
| C1-INH Protein (Antigenic) | Low (≤~30% of normal) [1] [2] | Normal or Elevated [1] [2] | Quantifies amount of protein; key for phenotyping. |
| C1-INH Function | Low [1] | Low [1] | Confirms pathogenic mechanism; primary efficacy endpoint. |
| C4 | Low (both during and between attacks) [4] [1] | Low (both during and during attacks) [4] [1] | Screening biomarker; reflects complement pathway consumption. |
| FXIIa, Kallikrein | N/A | N/A | Research Assays: Directly measure contact system activation [2]. |
| Cleaved HK | N/A | N/A | Research Assay: Marker of plasma kallikrein activity; correlates with attack severity [2]. |
| D-dimer | May be elevated during attacks [4] | May be elevated during attacks [4] | Indicates activation of coagulation & fibrinolysis during attacks. |
For researchers, several established methodologies can be used to probe the mechanisms of HAE.
| Objective | Protocol Summary | Key Measurements & Endpoints |
|---|
| Measure Contact System Activation | In vitro plasma challenge with a negatively charged surface (e.g., kaolin, dextran sulfate) or recombinant proteases to initiate the cascade [2]. | - aPTT (global contact system function) [2].
Hereditary Angioedema (HAE) is a rare autosomal dominant disorder characterized by recurrent episodes of cutaneous and submucosal swelling that can be life-threatening when affecting the upper airways. With an estimated prevalence of approximately 1 in 50,000 individuals, HAE represents a significant clinical challenge requiring targeted therapeutic approaches [1]. The disease primarily exists in two forms: HAE type I (characterized by reduced C1 esterase inhibitor [C1-INH] levels) representing approximately 85% of cases, and HAE type II (characterized by dysfunctional C1-INH) comprising the remaining 15% [2]. The pathophysiology of HAE centers around excessive bradykinin production, a potent vasoactive peptide that binds to B2 receptors on vascular endothelium, leading to increased vascular permeability and edema formation [2] [3].
Icatibant represents a first-in-class bradykinin B2 receptor antagonist that specifically targets the underlying mediator of HAE attacks. This synthetic decapeptide exhibits a highly selective binding affinity for the bradykinin B2 receptor with similar affinity to bradykinin itself (1-10 nM), while demonstrating approximately 100-fold lower affinity for the inducible B1 receptor [2] [3]. The molecular structure of this compound incorporates five non-proteinogenic amino acids, making it resistant to degradation by bradykinin-cleaving enzymes, thereby extending its therapeutic activity [2]. By competitively inhibiting bradykinin binding to B2 receptors, this compound effectively blocks the downstream signaling events that lead to vasodilation and plasma extravasation, addressing the fundamental pathophysiology of HAE attacks rather than merely masking symptoms.
Table 1: Key Pharmacological Properties of this compound
| Property | Specification | Clinical Significance |
|---|---|---|
| Mechanism of Action | Competitive bradykinin B2 receptor antagonist | Specifically targets HAE pathophysiology |
| Receptor Affinity | Similar to bradykinin for B2 receptors (1-10 nM) | High specificity for target receptor |
| Metabolic Stability | Resistant to bradykinin-cleaving enzymes | Extended duration of action |
| Selectivity | 100-fold lower affinity for B1 receptors | Minimal off-target effects |
| Molecular Characteristics | Synthetic decapeptide with non-proteinogenic amino acids | Predictable synthesis and formulation |
The efficacy of this compound has been established through multiple controlled clinical trials demonstrating statistically significant improvements in the time to symptom relief across various types of HAE attacks. In a randomized, double-blind, placebo-controlled Phase III trial involving 98 adult patients with moderate to severe cutaneous, abdominal, or mild to moderate laryngeal attacks, this compound achieved a median time to 50% reduction in symptoms of just 2.0 hours compared to 19.8 hours with placebo (P<0.001) [4]. Additionally, the median time to almost complete symptom relief was significantly reduced to 8.0 hours with this compound versus 36.0 hours with placebo, representing a clinically meaningful acceleration of recovery [4].
Across three controlled clinical trials, this compound consistently demonstrated efficacy with median times to 50% reduction from baseline symptoms ranging from 2.0 to 2.3 hours regardless of attack location [4]. This consistent performance across different types of HAE attacks underscores the drug's mechanism-based efficacy in targeting the fundamental bradykinin-mediated pathway. Importantly, this compound showed similar efficacy outcomes for laryngeal attacks compared to non-laryngeal attacks, making it particularly valuable for managing these potentially life-threatening episodes [4]. In the case of acute laryngeal HAE attacks, patients are advised to inject this compound and then immediately seek medical attention at the nearest emergency room to ensure airway protection [4].
The treatment success of this compound is further evidenced by its high single-dose efficacy rate, with approximately 90% of HAE attacks successfully treated with just one injection across clinical trials [2] [4] [5]. In an international observational study including 1,657 attacks, this single-dose efficacy rate was maintained, confirming the real-world effectiveness of this compound [5]. For the approximately 10% of attacks requiring retreatment, a second dose administered at least 6 hours after the initial injection typically provides adequate symptom control [2] [3].
Table 2: Summary of Clinical Efficacy Outcomes from Controlled Trials
| Efficacy Parameter | This compound Performance | Comparator/Placebo | Statistical Significance |
|---|---|---|---|
| Median Time to 50% Symptom Reduction | 2.0 hours | 19.8 hours | P<0.001 |
| Median Time to Near-Complete Relief | 8.0 hours | 36.0 hours | Not specified |
| Single-Dose Efficacy Rate | ~90% of attacks | Not applicable | Not applicable |
| Range to 50% Symptom Reduction (Across Trials) | 2.0-2.3 hours | Not reported | Consistent across studies |
| Laryngeal Attack Efficacy | Similar to non-laryngeal attacks | Not applicable | Not applicable |
The safety profile of this compound has been extensively characterized through clinical trials and post-marketing surveillance, demonstrating a generally favorable tolerability profile with predictable and manageable adverse effects. The most frequently reported adverse reactions are injection-site reactions, occurring in up to 97% of patients in clinical trials [6]. These reactions typically present as transient local symptoms including erythema, swelling, pain, burning, pruritus, and warmth at the administration site [2] [6] [7]. Importantly, these local reactions are generally mild to moderate in severity, appear within 10 minutes of injection, and resolve spontaneously within 4 hours without medical intervention [2]. The mechanism behind these injection-site reactions is believed to be related to partial agonist activity at high local concentrations of this compound [2].
Systemic adverse events with this compound are relatively uncommon and typically mild. The most frequently reported systemic adverse effects include pyrexia (4%), transaminase increase (4%), dizziness (3%), as well as rash, nausea, and headache [6] [7]. It is noteworthy that the incidence of adverse events was similar between this compound and placebo-treated patients in controlled trials, with no serious adverse events directly attributed to this compound administration [2]. Across all Phase III studies, which included 1,076 this compound doses administered to 225 patients for 987 HAE attacks, plus over 8,300 patient exposures in the post-marketing setting, no significant safety concerns have emerged [2].
From an immunogenicity perspective, this compound demonstrates a favorable profile. Across repeated treatments in controlled trials, only 4 patients tested positive for anti-icatibant antibodies, three of whom subsequently tested negative [8] [6]. Critically, no hypersensitivity or anaphylactic reactions have been reported in association with this compound administration, and no correlation between anti-icatibant antibodies and efficacy has been observed [6] [7]. The safety profile in patients who self-administer this compound is similar in nature and frequency to those whose therapy is administered by healthcare professionals, supporting its use in the self-administration setting [8] [6].
This compound demonstrates favorable pharmacokinetic properties that support its use as a subcutaneous emergency treatment for acute HAE attacks. The drug is rapidly absorbed from the subcutaneous injection site, achieving peak plasma concentrations within 20-30 minutes after administration [2]. This rapid absorption profile is particularly advantageous for treating acute HAE attacks where swift therapeutic intervention is essential. This compound exhibits excellent bioavailability (approximately 97%) following subcutaneous administration, with low protein binding (around 44%) and a large volume of distribution (20-25L), consistent with extensive distribution to tissue sites including potential sites of swelling [2] [3].
The metabolic profile of this compound involves hepatic cleavage into two smaller inactive peptides, which are primarily excreted renally [2]. Less than 10% of the administered dose is eliminated as unchanged drug [2]. The elimination half-life ranges from 1.2 to 1.5 hours, which is not dose-dependent [2]. This pharmacokinetic characteristic supports the current dosing strategy of administering a second 30 mg dose rather than increasing the initial dose when response is inadequate, as the duration of action is independent of dose within the therapeutic range [2]. This compound pharmacokinetics are independent of body weight or gender, though elderly patients may experience increased systemic exposure due to reduced clearance [2] [8].
This compound displays a straightforward pharmacodynamic profile with the optimum subcutaneous dose established at 30 mg based on comprehensive dose-finding studies [2]. The drug demonstrates poor diffusion into adipose tissue and does not cross the blood-brain barrier, limiting potential central nervous system effects [2]. From a drug interaction perspective, in vitro studies have not revealed activity on cytochrome p450 enzymes or other major drug-metabolizing systems, predicting a low potential for pharmacokinetic drug interactions [3]. However, as a bradykinin B2 receptor antagonist, this compound has the potential to attenuate the antihypertensive effect of ACE inhibitors, representing an important pharmacodynamic consideration [6].
The binding affinity and selectivity of this compound for bradykinin receptors can be determined through competitive radioligand binding assays using cultured cells expressing human B1 and B2 receptors. The recommended protocol involves preparing cell membranes from HEK-293 cells stably expressing human B1 or B2 receptors. Incubate these membranes with a fixed concentration of a radiolabeled bradykinin analog (such as [3H]-bradykinin) alongside increasing concentrations of this compound (typically ranging from 10^-11 M to 10^-6 M) in an appropriate binding buffer. After incubation to reach equilibrium, separate the bound from free radioligand through rapid filtration over glass fiber filters. Quantify the radioactivity using a scintillation counter and analyze the data to determine the inhibition constant (Ki) using nonlinear regression. This assay typically demonstrates this compound's high affinity for B2 receptors (Ki 1-10 nM) and approximately 100-fold lower affinity for B1 receptors [2] [3].
Bradykinin-induced edema models in rodents provide valuable preclinical efficacy data. The established methodology involves administering this compound (30 mg/kg subcutaneously) or vehicle to anaesthetized rats or mice. After 30 minutes, inject a standardized dose of bradykinin (typically 100-500 ng) into the plantar surface of one hind paw and an equal volume of saline into the contralateral paw as control. Measure paw volume using a plethysmometer immediately before and at regular intervals (15, 30, 60, 120 minutes) after bradykinin challenge. Calculate the percentage inhibition of edema formation in this compound-treated animals compared to controls. This model demonstrates this compound's ability to antagonize bradykinin-mediated vascular permeability increases [2] [3].
The efficacy of this compound in acute HAE attacks has been established through randomized, controlled trials employing specific methodologies. The key elements include enrolling adult patients (age ≥18 years) with documented HAE type I or II experiencing moderate-to-severe cutaneous, abdominal, or mild-to-moderate laryngeal attacks. The primary endpoint typically measures time to onset of symptom relief using a 3-item composite visual analog scale (VAS) assessing skin swelling, skin pain, and abdominal pain. Patients record their symptoms on a 100 mm VAS at baseline and at predetermined intervals post-treatment. Response is defined as at least a 50% reduction from the pre-treatment composite VAS score. Statistical analysis generally employs Kaplan-Meier methodology with log-rank tests to compare time-to-event outcomes between treatment groups [4].
Figure 1: Mechanism of this compound Action in Hereditary Angioedema. The diagram illustrates the contact system pathway activated in HAE due to C1-INH deficiency, culminating in excessive bradykinin production and B2 receptor activation leading to edema. This compound exerts its therapeutic effect through competitive antagonism at the B2 receptor level.
This compound is currently approved in the United States, European Union, and numerous other countries for the treatment of acute HAE attacks in adults 18 years and older [9]. The approved dosing regimen consists of a 30 mg subcutaneous injection administered in the abdominal area, which may be repeated at intervals of at least 6 hours if response is inadequate or symptoms recur [9]. No more than three doses should be administered within a 24-hour period [9]. This compound is available as a prefilled syringe that requires no reconstitution, dose calculation, or refrigeration, simplifying administration and storage [9] [5]. The formulation remains stable for up to 24 months at room temperature (between 36°F and 77°F/2°C and 25°C), enhancing its portability and suitability for patient self-administration [9].
Proper training in subcutaneous injection technique is essential for patients who will self-administer this compound. Healthcare providers should conduct comprehensive self-administration training covering recognition of HAE attack symptoms, aseptic injection technique, appropriate injection site rotation (primarily abdominal area), and post-injection monitoring [4] [5]. Patients should be advised to administer this compound as early as possible during an attack, once symptoms are clearly recognized, regardless of attack location [5]. International guidelines recommend that patients carry at least two doses of acute therapy with them at all times to be prepared for potential attacks [5]. For laryngeal attacks, while this compound should be administered promptly, patients must be instructed to seek immediate medical attention at an appropriate healthcare facility afterward due to the potential for progressive airway obstruction [8] [6].
Special consideration should be given to specific patient populations. While clinical studies have not identified significant differences in efficacy or safety between elderly and younger patients, elderly patients may have increased systemic exposure to this compound and should be monitored appropriately [8] [6]. Currently, safety and effectiveness in pediatric patients below 18 years have not been established, though a clinical trial to investigate this compound in pediatric HAE patients is in progress (ClinicalTrials.gov identifier: NCT01386658) [2] [8]. For pregnant women, available data from published literature and pharmacovigilance have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes, but this compound should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [8] [6].
Table 3: Practical Administration Guidelines for this compound
| Administration Aspect | Protocol Specification | Additional Considerations |
|---|---|---|
| Dosage Form | 3-mL prefilled syringe (30 mg) | No reconstitution or refrigeration required |
| Injection Site | Subcutaneous (abdominal area) | Rotate sites with subsequent injections |
| Injection Duration | Over at least 30 seconds | Patient should receive proper technique training |
| Dosing Schedule | 30 mg; may repeat every 6 hours if needed | Maximum of 3 doses in 24 hours |
| Storage Conditions | 36°F-77°F (2°C-25°C) | Stable for up to 24 months at room temperature |
| Self-Administration | After proper training by healthcare professional | Safety profile similar to HCP-administered |
This compound represents a significant advancement in the management of acute HAE attacks through its targeted mechanism of action as a specific bradykinin B2 receptor antagonist. The robust clinical trial data demonstrate consistent efficacy across all types of HAE attacks, with rapid symptom relief and a favorable safety profile characterized primarily by transient injection-site reactions. The convenience of room-temperature storage and prefilled syringe presentation facilitates self-administration, potentially reducing treatment delay and improving patient independence and quality of life. The pharmacoeconomic implications of these features, while varying among countries, generally support the value proposition of early intervention with this compound in appropriate patient populations.
Future developments in this compound research include expanding its application to pediatric populations, with ongoing studies evaluating its safety and efficacy in children [2] [10]. Additionally, further investigation is warranted to explore potential applications in other bradykinin-mediated conditions and to refine treatment protocols for special populations. As the therapeutic landscape for HAE continues to evolve with the introduction of novel agents, this compound maintains its position as an important acute treatment option based on its well-established efficacy, safety, and practical administration profile. Continued research and post-marketing surveillance will further elucidate its long-term value and optimal integration into comprehensive HAE management strategies.
For the formulated drug product intended for clinical use, specific storage and handling instructions are provided by the manufacturer.
Table 1: Storage and Handling of Icatibant Injection (Drug Product)
| Aspect | Specification |
|---|---|
| Recommended Storage | Store between 36°F to 77°F (2°C to 25°C). Do not freeze [1] [2]. |
| Handling | Keep in the original carton until use. Requires no reconstitution, refrigeration, or special handling [1] [2]. |
| Visual Inspection | The solution should be clear and colorless. Do not administer if the product contains particulates or is discolored [3] [2]. |
| Administration | Supplied as a single-use, prefilled syringe for subcutaneous injection over at least 30 seconds [3] [2]. |
For researchers focused on the active pharmaceutical ingredient (API), one study provides critical data on its stability under stress conditions and the identification of a key degradation impurity.
Table 2: Stability and Impurity Data for this compound API
| Parameter | Findings |
|---|---|
| Identified Impurity | A highly analogous impurity formed via isomerization at the N-terminal amino acid residue [4]. |
| Abundance at Room Temp | ~1% relative abundance after 1 month of storage at room temperature [4]. |
| Abundance under Stress | Raised to ~16% following temperature stress testing at 100°C [4]. |
| Analytical Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [4]. |
The workflow below summarizes the experimental process for identifying and characterizing this key impurity.
This compound is a bradykinin B2 receptor antagonist, but it also interacts with the MRGPRX2 receptor on mast cells, which is relevant for understanding injection-site reactions [5]. The following diagram illustrates this dual receptor interaction and the associated downstream effects.
For researchers handling this compound in a laboratory setting (not the finished drug product), the material safety data sheet (MSDS) for the research-grade compound advises storing it at -20°C in a tightly sealed container, protected from light [6]. Standard safe handling practices for peptides should be followed, including the use of personal protective equipment and avoiding dust formation [6].
The available information highlights several areas where further research and detailed protocols are needed:
This compound is a stable drug product when stored at controlled room temperature. For researchers, the primary stability concern for the API is a thermally-induced isomerization impurity. Understanding its dual receptor pharmacology is crucial for comprehensive preclinical studies.
Laryngeal attacks are medical emergencies due to the risk of airway obstruction. The treatment protocol emphasizes immediate action and preparedness.
| Protocol Aspect | Details |
|---|---|
| Indication | Treatment of acute attacks of HAE in adults (18+) [1]. |
| Dosage | 30 mg administered subcutaneously [1]. |
| Dosing Frequency | If response is inadequate or symptoms recur, may repeat 30 mg dose at intervals of at least 6 hours. Do not exceed 3 injections in 24 hours [1]. |
| Administration | Subcutaneous injection, preferably in the abdominal area. Patients can self-administer after proper training [1]. |
| Key Action for Laryngeal Attacks | Seek immediate medical attention even after administration. This is a boxed warning in the prescribing information [1]. |
| Treatment Principle | Administer as early as possible, immediately upon clear recognition of an attack [2] [3]. |
| Patient Preparedness | Patients should carry at least two doses of acute medication at all times [2] [3]. |
Icatibant's therapeutic effect and some of its side effects can be understood through its interaction with different receptor systems.
The diagram above summarizes the dual receptor activity of this compound. The quantitative data from experimental models characterizing these pathways is summarized below.
Table 1: Experimental Characterization of this compound's Receptor Interactions.
| Experimental Model / Parameter | This compound Activity & Key Findings | Experimental Context |
|---|---|---|
| Bradykinin B2 Receptor | Competitive antagonist; inhibits bradykinin binding to reduce edema [3]. | Established mechanism of therapeutic action in HAE. |
| MRGPRX2 Receptor | Acts as a "balanced ligand," activating both G-proteins and β-arrestin pathways, leading to receptor internalization and degranulation in primary skin mast cells [4]. | Explains injection-site reactions (edema, itch) as a side effect. |
| Primary Human Skin Mast Cells | Induces degranulation (measured by β-hexosaminidase release); relies on Gi proteins and calcium channels. Contribution from Gq and PI3K pathways [4]. | Uses cells from human foreskin obtained with informed consent; purity >98% [4]. |
| LAD2 Mast Cell Line | Classified as a G-protein-biased ligand in this cell line, acting differently than in primary cells [4]. | Highlights importance of cell model choice for studying MRGPRX2. |
The following protocol is adapted from recent research investigating this compound's effects on MRGPRX2 [4] [5]. It provides a methodology for evaluating mast cell degranulation in response to this compound and other agonists.
1. Mast Cell Culture
2. Cell Stimulation
3. Degranulation Assay
% Degranulation = (Fluorescence_SN / (Fluorescence_SN + Fluorescence_Lysate)) * 1004. Additional Readouts
Icatibant is a competitive and selective antagonist of the bradykinin B2 receptor. It is approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older [1] [2].
The following protocol is based on the prescribing information for this compound injection [1] [4] [2].
Table 1: this compound Administration Guide
| Parameter | Specification |
|---|---|
| Indication | Acute attacks of Hereditary Angioedema (HAE) in adults (≥18 years) |
| Recommended Dose | 30 mg [1] [4] |
| Route of Administration | Subcutaneous injection [1] [4] |
| Injection Site | Abdomen [4] |
| Presentation | Ready-to-use, prefilled syringe (3 mL) [4] [2] |
| Dosing Frequency | A single dose. If the response is inadequate or symptoms recur, a second or third dose may be administered at intervals of at least 6 hours. No more than 3 doses should be administered within a 24-hour period [1] [4]. |
| Storage | Store at room temperature, between 2°C and 25°C (36°F and 77°F). Does not require refrigeration [4]. |
Key Administration Steps:
For researchers and clinicians, the quantitative pharmacological and safety data is summarized in the table below.
Table 2: Pharmacokinetic and Safety Profile of this compound
| Category | Details |
|---|---|
| Bioavailability | ~97% (subcutaneous) [1] |
| Time to Cmax (Tmax) | ~0.75 hours (subcutaneous) [1] |
| Elimination Half-Life | 1.4 ± 0.4 hours [1] |
| Metabolism | Proteolytic cleavage (not via Cytochrome P450 system) [1] |
| Route of Elimination | Primarily renal (as inactive metabolites) [1] |
| Common Adverse Reactions | Injection site reactions (~97%), fever, transaminase increases, dizziness, rash [1] [3] [2] |
| Important Drug Interaction | ACE inhibitors: this compound may attenuate the antihypertensive effect of ACE inhibitors. Concomitant use is contraindicated [1] [3]. |
| Use in Special Populations | Elderly: Increased systemic exposure observed, but no differences in efficacy or safety identified. Pediatric: Safety and effectiveness not established [1] [2]. |
Recent scientific investigations have revealed that this compound's activity is not limited to the bradykinin B2 receptor. It also acts as a ligand for the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) on mast cells [5].
This protocol is used to measure MRGPRX2-mediated mast cell degranulation in response to this compound [5].
[SN / (SN + Lysate)] × 100%.The experimental workflow and key findings from this assay can be visualized in the following diagram:
This compound is a critical acute therapy for HAE attacks, with a well-defined mechanism of action as a bradykinin B2 receptor antagonist. The availability of a ready-to-use, stable, prefilled syringe facilitates prompt patient-administered treatment. For researchers, understanding its dual pharmacology—both as a B2 receptor blocker and a balanced MRGPRX2 agonist—is essential for fully explaining its clinical efficacy and side effect profile. Further research into its effects on MRGPRX2 may provide deeper insights into mast cell biology and pseudo-allergic drug reactions.
Hereditary angioedema with C1 inhibitor deficiency (C1-INH-HAE) often manifests in childhood and can intensify during puberty [1]. Icatibant, a subcutaneous bradykinin B2 receptor antagonist, provides a targeted treatment for acute attacks in this population. These notes consolidate the latest evidence and methodologies for researchers and clinicians.
The efficacy and safety of this compound in pediatric patients are supported by a phase 3 clinical trial and pharmacokinetic analyses.
| Parameter | Findings |
|---|---|
| Study Reference | [1] |
| Patient Population | Aged 2 to <18 years with C1-INH-HAE |
| Study Groups | Prepubertal (Children) & Pubertal/Postpubertal (Adolescents) |
| This compound Dose | 0.4 mg/kg (maximum 30 mg), single subcutaneous dose [1] |
| Attack Types Treated | Cutaneous (72.7%), Abdominal (22.7%), Mixed (4.5%), Laryngeal (0%) [1] |
| Primary Efficacy Endpoint | Time to onset of symptom relief (TOSR: ≥20% improvement in composite score) |
| Median TOSR | 1.0 hour (identical for children and adolescents) [1] |
| Safety Population (n) | 32 patients [1] |
| Efficacy Population (n) | 22 patients (11 children, 11 adolescents with attacks) [1] |
| Category | Details |
|---|---|
| Most Common Adverse Events (AEs) | Injection-site reactions (erythema, swelling) affected 90.6% of patients; most were mild/moderate and resolved within 6 hours [1]. |
| Other Frequent AEs | Gastrointestinal symptoms occurred in 9.4% of patients [1]. |
| Serious AEs | No reports of anaphylaxis or hypersensitivity in the trial [1]. Across clinical programs, anti-icatibant antibodies were rare and not associated with efficacy loss [2]. |
A population modeling analysis that included 31 pediatric patients concluded that this compound undergoes rapid absorption, with a time to peak concentration of approximately 0.5 hours post-dose [3]. The analysis demonstrated a flat exposure-response relationship, confirming that the 0.4 mg/kg dose achieves exposure levels sufficient for a rapid therapeutic effect, with a mean time to symptom relief of 1.38 hours [3].
Diagram 1: Logical workflow for this compound dosing in pediatric patients, incorporating the weight-band-based regimen [3].
The key phase 3 study was an open-label, single-arm trial [1].
This compound represents a valuable therapeutic option for acute HAE attacks in pediatric patients. The presented data and protocols provide a framework for its effective and safe application in clinical practice and further research.
Angiotensin-converting enzyme inhibitor-induced angioedema (ACE-IIA) represents a potentially life-threatening adverse effect occurring in approximately 0.1-1% of patients treated with ACE inhibitors, with certain populations such as African Americans facing up to 4.5 times higher risk [1] [2]. This condition typically manifests as non-pitting, non-pruritic edema affecting the face, lips, tongue, and upper airway, with approximately 10% of cases progressing to airway compromise requiring intensive intervention [2]. The pathophysiological understanding of ACE-IIA centers on bradykinin-mediated pathways rather than histaminergic mechanisms, explaining the characteristic lack of response to conventional anaphylaxis treatments such as antihistamines, corticosteroids, and epinephrine [3] [4].
The mechanistic basis for icatibant in ACE-IIA stems from its targeted action on the bradykinin pathway. ACE inhibitors block kininase II, which is identical to angiotensin-converting enzyme, thereby impairing bradykinin degradation and leading to bradykinin accumulation [4] [2]. Elevated bradykinin levels stimulate B2 receptors on vascular endothelium, resulting in increased vascular permeability and plasma extravasation that manifests clinically as angioedema [5]. This compound, a synthetic decapeptide with 5 nonproteinogenic amino acids, functions as a competitive antagonist selective for the bradykinin B2 receptor with similar affinity to bradykinin itself but with 2-3 times higher potency than earlier B2 receptor antagonists [5]. By blocking bradykinin from binding to its receptor, this compound directly interrupts the final common pathway leading to edema formation in ACE-IIA [5] [6].
Table 1: Key Pharmacological Properties of this compound
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Mechanism of Action | Competitive bradykinin B2 receptor antagonist | Directly targets ACE-IIA pathophysiology |
| Bioavailability | ~97% after subcutaneous administration | Ensures nearly complete drug delivery |
| Time to Cmax | ~0.75 hours | Rapid absorption suitable for acute attacks |
| Elimination Half-life | 1.4 ± 0.4 hours | Short duration matches acute nature of attacks |
| Metabolism | Proteolytic enzymes (not CYP450) | Reduced drug interaction potential |
| Primary Excretion | Renal (as inactive metabolites) | <10% as unchanged drug |
The evidence supporting this compound use in ACE-IIA primarily derives from case series, retrospective analyses, and limited controlled trials, as no medications currently hold FDA approval for this specific indication [3] [4]. A comprehensive 2016 review noted that this compound has the most substantial evidence base among off-label options for serious or life-threatening ACE-IIA, with documentation of rapid symptom resolution occurring within 10 minutes to 6 hours in multiple cases, often avoiding the need for intubation or tracheotomy [3]. This review identified this compound as generally well-tolerated in ACE-IIA cases, with its use being incorporated into several practice guidelines and algorithms as a second-line agent for life-threatening presentations [3].
The This compound Outcome Survey (IOS), an international observational registry, has provided valuable real-world evidence supporting this compound's effectiveness in bradykinin-mediated angioedema, though primarily in hereditary angioedema (HAE) [7]. In this real-world setting, this compound demonstrated a median time to resolution of 6.0 hours for laryngeal attacks, with a single injection sufficient in 87.9% of cases [7]. These outcomes compare favorably with the median duration of 48 hours for untreated attacks historically observed in HAE patients, supporting the pharmacological rationale for its use in other bradykinin-mediated conditions like ACE-IIA [7].
However, the evidence is not uniformly positive. A 2025 systematic review noted that while earlier studies showed promise for this compound in ACE-IIA, larger randomized controlled trials and subsequent meta-analyses have demonstrated no significant improvement in time to symptom resolution compared to conventional care [4]. This highlights the need for additional well-controlled studies to definitively establish this compound's efficacy in ACE-IIA and identify which patient subsets are most likely to benefit.
Table 2: Comparative Pharmacotherapeutic Options for ACE-IIA
| Agent | Mechanism of Action | Evidence Level | Efficacy Summary | Key Considerations |
|---|---|---|---|---|
| This compound | Bradykinin B2 receptor antagonist | Multiple case series, RCTs with conflicting results | Mixed evidence; some reports show rapid resolution (0.17-6h) | Highest cost; most specific mechanism; injection site reactions common |
| Fresh Frozen Plasma (FFP) | Contains kininase II for bradykinin degradation | Case series (n=7) | Symptom improvement in 2-4 hours; all cases improved in series | Theoretical benefit; limited evidence; transfusion risks |
| Tranexamic Acid (TXA) | Inhibits plasmin activation, reducing bradykinin production | Retrospective cohorts (n=16-33) | 74-88% show improvement; may prevent intubation | Low cost; favorable safety; optimal dosing unclear |
| C1 Esterase Inhibitor | Inhibits kallikrein and factor XIIa in contact system | Case-control study (n=10) vs historical controls | Shorter time to complete symptom relief | Very high cost; limited evidence in acquired ACE-IIA |
| Ecallantide | Plasma kallikrein inhibitor | Two RCTs | No significant improvement demonstrated | High cost; limited efficacy evidence |
For researchers designing clinical trials investigating this compound for ACE-IIA, the following protocol outlines key administration parameters based on existing literature and pharmacological properties:
Dosing and Administration:
Preparation and Handling:
Clinical Monitoring:
For investigators conducting clinical trials on this compound for ACE-IIA, the following methodology from published studies provides a rigorous framework:
Randomization and Blinding:
Outcome Measures:
Statistical Considerations:
Diagram 1: Mechanism of ACE Inhibitor-Induced Angioedema and this compound Therapeutic Action. This pathway illustrates the bradykinin-mediated pathophysiology of ACE-IIA and this compound's targeted receptor blockade mechanism.
A critical challenge in studying this compound for ACE-IIA involves accurate patient identification and diagnosis. Recent research has revealed that nearly half of patients referred for suspected ACE-IIA may actually have mast cell-mediated angioedema (AE-MC) occurring coincidentally during ACE inhibitor therapy [1]. This distinction has profound implications for both clinical management and research outcomes, as mast cell-mediated angioedema responds to conventional therapies (antihistamines, corticosteroids) while bradykinin-mediated angioedema does not [1].
A 2025 retrospective study developed a 5-point diagnostic score to differentiate ACE-IIA from mast cell-mediated angioedema [1]. Key factors associated with ACE-IIA diagnosis include:
Patients scoring 0-2 points have a low probability (93% sensitivity) of ACE-IIA, while those scoring 4-5 points have a high probability (97% specificity) [1]. Researchers should incorporate these diagnostic criteria into patient selection protocols to ensure study population homogeneity and reduce misclassification bias.
Diagram 2: Diagnostic Algorithm for ACE Inhibitor-Induced Angioedema (ACE-IIA). This clinical decision pathway assists in appropriate patient selection for this compound research studies based on validated diagnostic factors.
Several important practical considerations emerge from the existing literature on this compound for ACE-IIA. The high cost of this compound (approximately $3,000-$4,000 per dose) presents significant economic challenges for widespread use, particularly when compared to alternatives like tranexamic acid which costs approximately $10-$50 per dose [4] [2]. This cost-benefit calculation becomes particularly relevant in light of inconsistent efficacy evidence across studies.
Future research should prioritize several key areas:
Additionally, researchers should note that airway management remains paramount in severe ACE-IIA cases. Even when studying this compound, protocols must emphasize that timely intubation should not be delayed in patients with progressive airway compromise, as the medication does not provide immediate relief and treatment failure has been documented [6].
This compound represents a targeted therapeutic approach for ACE-IIA through its specific antagonism of bradykinin B2 receptors. While current evidence from case series and some controlled trials suggests potential benefit in reducing time to resolution and avoiding invasive airway procedures, larger randomized studies have shown conflicting results regarding its efficacy. Researchers should implement rigorous diagnostic criteria to ensure appropriate patient selection and consider comparative effectiveness designs that evaluate this compound against alternative treatments like TXA and FFP. Despite its mechanistic rationale, this compound's high cost and inconsistent evidence support its classification as an investigational intervention for ACE-IIA rather than standard care, highlighting the need for further well-controlled studies to definitively establish its role in managing this potentially life-threatening condition.
Icatibant is a selective bradykinin B2 receptor antagonist approved for the treatment of acute hereditary angioedema (HAE) attacks. HAE is characterized by recurrent episodes of swelling in various body parts, including the skin, abdomen, and upper airway. These attacks are mediated by excessive bradykinin signaling, which leads to increased vascular permeability and edema. This compound counteracts this process by competitively inhibiting the bradykinin B2 receptor, thereby alleviating swelling and pain. The drug is administered as a 30 mg subcutaneous injection, offering a convenient route for patients to self-manage acute attacks. The clinical development program for this compound was designed to demonstrate its efficacy and safety across a range of acute HAE attack types, leading to its approval in various regions [1].
The this compound clinical program included three pivotal controlled trials. The design and patient populations of these studies are summarized in the table below.
Table 1: Overview of this compound Pivotal Clinical Trials
| Trial Identifier | Design | Patient Population | Intervention | Primary Endpoint |
|---|---|---|---|---|
| Trial 1 | Randomized, double-blind, placebo-controlled, parallel-group | 98 adults with moderate to severe cutaneous/abdominal or mild to moderate laryngeal attacks | This compound 30 mg SC vs. Placebo | Time to 50% reduction in symptom severity based on a 3-item composite VAS |
| Trial 2 | Placebo-controlled | 26 adults with acute HAE attacks | This compound 30 mg SC vs. Placebo | Time to 50% reduction in symptom severity |
| Trial 3 | Active-controlled | 35 adults with acute HAE attacks | This compound 30 mg SC vs. Active comparator | Time to 50% reduction in symptom severity |
The efficacy of this compound was demonstrated across multiple clinical trials and for various types of HAE attacks. The key outcomes are consolidated in the table below.
Table 2: Summary of this compound Efficacy Outcomes from Clinical Trials
| Efficacy Measure | Result | Context and Comparison |
|---|---|---|
| Median Time to 50% Symptom Reduction | 2.0 hours | Versus 19.8 hours with placebo (P<0.001) [1] |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | Versus 36.0 hours with placebo [1] |
| Attacks Treated with a Single Dose | ~90% | Proportion of attacks not requiring a second dose [1] |
| Consistency Across Multiple Attacks | Similar median time to relief (2.0-2.3 hours) | Observed for the first 5 attacks treated (582 attacks total) [1] |
| Efficacy in Laryngeal Attacks | Similar outcomes to non-laryngeal attacks | Demonstrated in 60 patients treated for laryngeal attacks; 92.9% treated with a single dose [1] |
| Time to Onset of Symptom Relief (PGI-C) | 1.1 hours (median) | Data from RAPIDe-2 extension study for non-upper airway attacks [2] |
| Time to Complete Attack Resolution | 10.6 hours (median) | Data from RAPIDe-2 extension study [2] |
This compound's mechanism is rooted in the bradykinin-mediated signaling pathway. In HAE, a deficiency or dysfunction of the C1 esterase inhibitor leads to uncontrolled activation of the contact system, resulting in excessive bradykinin production. Bradykinin binds to the B2 receptor on endothelial cells, triggering signaling cascades that cause vasodilation and plasma leakage into the interstitial space, manifesting as angioedema [2]. This compound acts as a competitive antagonist at this receptor, blocking bradykinin binding and thus preventing the downstream signaling events that lead to swelling.
The following diagram illustrates this pathway and the site of this compound's intervention, providing a visual representation of its targeted mechanism of action.
The evaluation of this compound followed a structured clinical trial workflow, from patient screening and treatment through to endpoint assessment. This process ensured consistent data collection for both efficacy and safety analyses. The workflow below outlines the key stages and decision points in the management of an acute HAE attack within the clinical trial setting.
The data from the this compound clinical trials robustly support its use as an effective on-demand treatment for acute HAE attacks. The rapid onset of action, consistent efficacy across multiple attack types and recurrences, and ability for self-administration address critical unmet needs in HAE management. The clinical trial designs successfully employed patient-reported outcomes, such as the composite VAS, which directly capture the patient's experience of the disease and the benefit of treatment.
Future research in bradykinin-mediated angioedema continues to build upon this foundation. Novel oral bradykinin B2 receptor antagonists, such as deucrictibant, are in clinical development for both on-demand and prophylactic use. These agents aim to offer greater convenience and explore new clinical endpoints. For instance, the RAPIDe-3 phase 3 trial is the first to pre-specify the exploration of 'end-of-progression' as an endpoint, seeking to more comprehensively capture the full timeline of an HAE attack from start to finish [2]. Furthermore, research is expanding into other bradykinin-mediated diseases, such as acquired angioedema (AAE-C1INH), for which there are currently no approved therapies [2].
In clinical trials, injection site reactions were extremely common, affecting up to 97% of patients receiving icatibant subcutaneously [1]. These reactions are a known effect of the drug's formulation and mechanism.
The table below summarizes the typical characteristics and frequency of these reactions based on pooled clinical trial data [2] [1].
| Reaction Feature | Clinical Description & Frequency |
|---|---|
| Nature of Reactions | Redness, swelling, warmth, pain, itching, burning sensation, erythema, urticaria, bruising, hematoma, numbness, pressure sensation [2] [1]. |
| Typical Severity | Generally mild to moderate in intensity [2]. |
| Time Course | Typically transient, resolving spontaneously without the need for intervention [2] [3]. |
| Incidence in Trials | Very common (≥1/10); reported in 97% of patients in placebo-controlled trials [1]. |
For professionals designing clinical trials or monitoring the safety of this compound, consider the following guidelines based on the prescribing information and real-world studies.
| Consideration | Guidance for Research and Management |
|---|---|
| Expected & Self-Limiting | Reassurance that ISRs are expected, generally mild, and resolve on their own [2] [3]. |
| Dosing Considerations | Adhere to labeled dosing (max 3 injections/24 hours). Real-world data shows most attacks (9/10) require only one injection [2] [4] [5]. |
| Long-Term Safety | Observational data indicates no new safety concerns with repeated use for multiple attacks over years [3]. |
| Patient Education & Training | For real-world studies, proper training in subcutaneous injection technique is critical to minimize discomfort and ensure correct administration [2]. |
For consistency in clinical trial data collection, you can implement a standardized workflow for observing and assessing injection site reactions. The diagram below outlines a logical pathway for this process.
The table below summarizes the key data on treatment response and the official reinjection protocol.
| Aspect | Details & Quantitative Data |
|---|---|
| Initial Response | A single 30 mg subcutaneous dose provides symptom relief within 2 to 2.5 hours (median time) for most attacks [1]. In clinical trials, 92.4% of attacks responded to a single dose [1]. |
| Reinjection Protocol | If symptoms are inadequate or recur, an additional 30 mg dose may be administered [1] [2]. A minimum of 6 hours must pass between injections [1] [3]. No more than 3 injections (90 mg total) should be given within a 24-hour period [1] [2] [3]. |
| Reported Incidence of Inefficacy | In a large real-world safety study (Icatibant Outcome Survey), the event "drug ineffective" was reported in only 0.9% of patients (5 out of 557) [4]. |
For your technical documentation, here is a deeper look at the supporting evidence and clinical context.
The following diagram illustrates the pathophysiology of HAE and how this compound works to resolve symptoms, which underpins its efficacy.
Q1: What are the established clinical dosing parameters for icatibant? this compound is a subcutaneous injection. The standard adult dose is 30 mg, which can be repeated at intervals of at least 6 hours if symptoms persist or recur, with a maximum of 3 doses in any 24-hour period [1] [2] [3]. For pediatric populations (aged 2-17 years), dosing is weight-based [1]. Real-world data confirms that a single 30 mg dose is sufficient for most HAE attacks, regardless of patient body mass index (BMI) [4].
Q2: How does the timing of administration impact treatment outcomes? Guidelines emphasize administering this compound as early as possible upon recognition of an HAE attack [5] [6]. Real-world evidence from the this compound Outcome Survey shows that earlier treatment is associated with significantly shorter times to symptom resolution. For example, one study found that patients with higher BMI tended to treat attacks earlier, resulting in a shorter overall attack duration [4].
Q3: What is the mechanistic basis for this compound's primary efficacy and its common side effects? this compound's primary mechanism is competitive antagonism of the bradykinin B2 receptor, which treats HAE attacks by blocking the bradykinin-mediated pathway that causes vascular permeability and swelling [1] [5]. However, a 2025 study reveals that this compound also acts as a balanced ligand for the Mas-related G-protein coupled receptor member X2 (MRGPRX2) on primary human skin mast cells [7] [8]. This interaction triggers mast cell degranulation, explaining the very common injection-site reactions (e.g., redness, swelling, itch) observed in up to 97% of patients in clinical trials [1] [5]. This dual-receptor activity is crucial for a complete understanding of the drug's in vivo effects.
The tables below consolidate key clinical and real-world data to inform your research models and analyses.
Table 1: Established Dosing Regimens for this compound
| Population | Recommended Dose | Maximum Frequency | Key Considerations & Sources |
|---|---|---|---|
| Adults | 30 mg (3 mL) | 3 doses in 24 hours (min 6-hour intervals) | Real-world data shows 71.9-83.8% of attacks resolved with one dose [1] [4]. |
| Pediatric (2-17 yrs) | 0.4 mg/kg to 30 mg based on weight bands (see Table 1 in [1]) | Limited data for >1 dose/attack | For children <2 years or <12 kg, safety/efficacy not established [1]. |
Table 2: Key Findings from Real-World Effectiveness Studies
| Study Parameter | Findings & Relevance to Time-to-Treatment | Source |
|---|---|---|
| BMI & Effectiveness | No significant impact of BMI on need for a single injection. Supports fixed-dose efficacy across body weights. [4] | This compound Outcome Survey |
| Early Treatment | Shorter time-to-treatment was associated with significantly shorter time to symptom resolution and overall attack duration. [4] | This compound Outcome Survey |
| Rescue Medication Use | Patients with obese BMI used rescue medication (pdC1-INH) more often, suggesting potential areas for optimization in specific subpopulations. [4] | This compound Outcome Survey |
For researchers investigating the novel MRGPRX2-mediated effects of this compound, here are core methodologies from recent primary literature.
Protocol 1: Assessing Mast Cell Degranulation via β-Hexosaminidase Release [8]
Protocol 2: Evaluating MRGPRX2 Internalization by Flow Cytometry [8]
Protocol 3: Investigating Signaling Pathways by Immunoblotting [8]
The following diagrams illustrate the dual-receptor activity of this compound, which is central to its efficacy and side effect profile.
This compound is a bradykinin B2 receptor antagonist indicated for the treatment of acute attacks of hereditary angioedema (HAE) in adults [1] [2]. It is administered as a 30 mg subcutaneous injection, which can be self-administered by patients after proper training [1] [3].
The table below summarizes its core clinical and experimental pharmacology:
| Aspect | Description |
|---|---|
| Primary Clinical Use | Treatment of acute HAE attacks [1]. |
| Primary Mechanism | Competitive antagonist of the bradykinin B2 receptor [2]. |
| Dosing & Administration | 30 mg subcutaneous injection; max 3 doses in 24 hours (at least 6 hours apart) [1] [3]. |
| Common Adverse Reactions | Injection site reactions (very common, >90%); others include pyrexia, transaminase increase, dizziness, rash [1]. |
| Key Recent Finding | Functions as a balanced ligand for MRGPRX2 in primary human skin mast cells, triggering degranulation, receptor internalization, and desensitization [4] [5]. |
A 2025 study revealed a significant finding for experimental design: this compound acts as a balanced ligand for the Mas-related G protein-coupled receptor member X2 (MRGPRX2) in primary human skin mast cells [4] [5]. This means it activates both G-protein and β-arrestin pathways in these physiologically relevant cells, leading not only to degranulation but also to receptor internalization and desensitization. This behavior differs from its previously known "biased" action in laboratory cell lines and is critical for understanding its clinical effects, such as injection-site edema and itch [5].
The following diagram illustrates the key signaling pathways activated when this compound binds to MRGPRX2, based on the 2025 research [5]. This is crucial for understanding its off-target effects in the skin.
Based on the gathered information, here are critical points for your troubleshooting guides and FAQs:
The following data is primarily sourced from the Icatibant Outcome Survey (IOS), an ongoing international observational study that captures real-world treatment data [1] [2].
Table 1: Characteristics of HAE Attacks and this compound Treatment Outcomes [1]
| Aspect | Attacks with LTP | Attacks without LTP |
|---|---|---|
| Proportion of Attacks | 30.1% (973 of 3228 attacks) | 69.9% (2255 of 3228 attacks) |
| Attack Severity (Severe/Very Severe) | 61.4% (499 of 813 attacks with data) | 53.3% (1080 of 2029 attacks with data) |
| Common Attack Sites | Abdomen (47.6%), Skin (35.1%), Larynx (3.0%) | Abdomen (52.1%), Skin (30.1%), Larynx (5.0%) |
| Attacks Resolved with One this compound Injection | 82.5% (803 of 973 attacks) | 82.8% (1868 of 2255 attacks) |
| Self-Administration Rate | 76.4% of attacks | 77.4% of attacks |
Table 2: Effectiveness of this compound Across Different LTP Types [1] [2]
| Long-Term Prophylaxis (LTP) Type | This compound-Treated Breakthrough Attack Rate (per year) |
|---|---|
| Androgens (e.g., danazol) | 1.5 |
| Tranexamic Acid | 1.6 |
| C1-INH concentrate | 2.3 |
| No LTP (for comparison) | 2.0 |
The diagram below illustrates how this compound works at the molecular level to resolve HAE attacks. This mechanism is consistent for both breakthrough attacks and attacks in patients not on prophylaxis.
What defines a "breakthrough" HAE attack in a clinical context? In the IOS study, a breakthrough attack was defined as an HAE attack that occurred on a day when the patient was recorded as using long-term prophylaxis (LTP). This includes attacks that occurred on the same day that an LTP regimen was started or ended [1].
How is the effectiveness of a treatment for acute attacks measured in real-world studies like IOS? The IOS study measured several key outcomes to assess this compound's effectiveness [1]:
Are breakthrough attacks as severe as those in untreated patients? Yes, data from IOS indicates that breakthrough attacks can be severe. The proportion of attacks rated as "severe" or "very severe" was actually higher in patients on LTP (61.4%) compared to those not on LTP (53.3%) [1]. This underscores the need for effective on-demand therapy.
What are the key takeaways for clinical trial design from the IOS findings?
A treatment failure is typically defined as inadequate or no symptom relief after a single 30 mg subcutaneous dose of this compound, with symptoms either worsening or failing to improve. The established rescue protocols are:
This compound is a competitive antagonist at the bradykinin B2 receptor. It works by blocking the binding of excess bradykinin, the key mediator of swelling in HAE attacks [3] [2]. Potential reasons for a suboptimal response can include:
The strategy behind the rescue options is to either re-apply the same specific blockade (second this compound dose) or to target the problem upstream by replenishing C1-INH, which inhibits the contact system to prevent further bradykinin production [4].
Evidence for the re-administration of this compound is supported by clinical trial data. The open-label extension (OLE) of the FAST-1 trial provided key insights into repeated dosing.
| Protocol Aspect | Clinical Evidence |
|---|---|
| Re-treatment Dose | 30 mg subcutaneous injection, identical to the initial dose [1]. |
| Re-treatment Interval | A minimum of 6 hours was required between subsequent doses [1]. |
| Efficacy | Post-hoc analyses confirmed that the time to symptom relief was consistent across repeated this compound treatments for multiple attacks [1]. |
| Sufficiency of a Single Dose | A single injection was sufficient to treat 88.2% of all HAE attacks recorded in the OLE phase [1]. |
| Rescue Medication Use | Rescue medication (primarily C1-INH) was required in 5.3% of attacks treated with this compound in the OLE phase [1]. |
For research and development purposes, it is valuable to contextualize this compound within the broader landscape of acute HAE therapies. The following table summarizes other approved on-demand treatments, including a novel oral option.
| Drug (Brand) | Mechanism of Action | Administration | Key Efficacy Data (Time to Symptom Relief) |
|---|---|---|---|
| This compound (Firazyr) | Bradykinin B2 receptor antagonist [3] | Subcutaneous (Self-administered) | Median time to onset of symptom relief: 1.0 - 2.0 hours for cutaneous/abdominal attacks [1] |
| C1-INH (Berinert) | Replenishes functional C1-esterase inhibitor [5] | Intravenous (Self-administered) | N/A |
| Recombinant C1-INH (Ruconest) | Replenishes functional C1-esterase inhibitor [5] | Intravenous (Self-administered) | N/A |
| Ecallantide (Kalbitor) | Plasma kallikrein inhibitor [5] [4] | Subcutaneous (HCP-administered) | N/A |
| Sebetralstat (Ekterly) | Plasma kallikrein inhibitor [5] | Oral (Self-administered) | Median time to symptom relief: 1.61 hours (300 mg) and 1.79 hours (600 mg) [5] |
> Note on Sebetralstat: This is a newly approved (2025) oral on-demand therapy. Its novel administration route and mechanism offer a significant alternative for acute attack management [5].
For laboratory and clinical researchers, the following workflow diagrams the pharmacological targets and clinical decision process for managing HAE attacks, including rescue scenarios.
The table below summarizes the known drug interactions for icatibant.
| Interaction Level | Description | Examples of Interacting Drugs/Classes |
|---|---|---|
| Severe | Highly clinically significant. Avoid combinations. | None known. [1] |
| Serious | axicabtagene ciloleucel, brexucabtagene autoleucel, ciltacabtagene autoleucel, idecabtagene vicleucel, lisocabtagene maraleucel, tisagenlecleucel [1] | |
| Moderate | Moderately clinically significant. Usually avoid combinations; use only under special circumstances. | ACE inhibitors (e.g., benazepril, captopril, enalapril, fosinopril, moexipril, perindopril, quinapril, ramipril, trandolapril), isavuconazonium sulfate, ofatumumab SC, ozanimod, siponimod, ublituximab. [2] [1] |
| Minor | Minimally clinically significant. | None known. [1] |
A key moderate interaction exists with Angiotensin-Converting Enzyme (ACE) inhibitors. This compound, a bradykinin B2 receptor antagonist, may attenuate the antihypertensive effect of ACE inhibitors. Furthermore, this compound is actually indicated as a treatment for ACE inhibitor-induced upper airway angioedema in clinical studies [1] [3] [4].
This compound's interactions and effects are best understood through its primary and secondary receptor activities.
This compound is a selective and competitive antagonist of the bradykinin B2 receptor (B2R) [4]. In Hereditary Angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor (C1INH) leads to uncontrolled activation of the plasma kallikrein-kinin system. This results in excessive production of bradykinin, a potent inflammatory mediator that binds to B2R on endothelial cells, causing vasodilation, increased vascular permeability, and the localized swelling characteristic of HAE attacks [5] [4]. This compound blocks this binding, thereby preventing and reducing swelling.
The following diagram illustrates this primary pathway and the site of this compound's action:
A clinically significant secondary action of this compound is its role as an agonist of the Mas-related G protein-coupled receptor member X2 (MRGPRX2) on mast cells [6]. Activation of this receptor is responsible for the injection-site reactions (edema, itch, redness) commonly observed with this compound therapy [6].
Recent research indicates that in primary human skin mast cells, this compound acts as a balanced ligand for MRGPRX2, activating both G-protein signaling and the β-arrestin pathway. This leads to not only mast cell degranulation but also receptor internalization and desensitization [6]. This balanced agonist behavior is a key difference from its action in some laboratory mast cell lines, where it was previously thought to be a G-protein-biased ligand [6].
The diagram below outlines the signaling cascade triggered by this compound via MRGPRX2:
For researchers investigating this compound, particularly its effects via the MRGPRX2 pathway, the following methodologies from recent studies can serve as a guide.
This protocol is used to quantify mast cell degranulation in response to this compound [6].
[SN / (SN + Lysate)] * 100.This method assesses receptor trafficking, a feature of balanced agonist activity [6].
The table below summarizes key PK data from clinical studies, which can inform experimental design and dosing regimens [7].
| Parameter | Single 30-mg Dose (Mean ± SD) | Single 90-mg Dose (Mean ± SD) |
|---|---|---|
| C~max~ (Max Concentration) | 979 ± 262 ng/mL | 2,719 ± 666 ng/mL |
| T~max~ (Time to C~max~) | < 1 hour | < 1 hour |
| AUC (Total Exposure) | 2,191 ± 565 h·ng/mL | 6,736 ± 1,230 h·ng/mL |
| Elimination Half-life | 1.48 ± 0.35 hours | 2.00 ± 0.57 hours |
Note: Subcutaneous administration exhibited dose-proportional PK with no appreciable accumulation upon repeated 30-mg doses given at 6-hour intervals [7].
For researchers and drug development professionals, understanding the specific points of failure in the HAE diagnostic journey is crucial for developing effective solutions. The table below outlines the primary challenges and the resulting unmet needs that your work can address.
| Challenge | Impact/Unmet Need |
|---|---|
| Rarity & Overlapping Symptoms: Presents similarly to more common conditions (e.g., histamine-mediated angioedema, urticaria), leading to misdiagnosis [1] [2]. | Critical Need for Differential Diagnosis Tools: Accurate distinction is vital as HAE does not respond to antihistamines or corticosteroids [1] [2]. |
| Lack of Physician Awareness: Particularly for HAE with normal C1-INH (HAE-nC1INH), where diagnostic delays are common [3]. | Need for Educational Tools & Improved Diagnostic Suspicion: Integration of rare disease knowledge into clinical decision support systems is a key research area [4]. |
| Complexity of HAE Subtypes: Includes Type I, II, and HAE-nC1INH linked to various genes (F12, PLG, ANGPT1, etc.), requiring different diagnostic approaches [3]. | Requirement for Genotype-Guided Strategies: Treatment responses can vary by subtype, necessitating precise diagnosis for optimal management [1]. |
| Psychological & Quality of Life Burden: The unpredictable nature of attacks causes significant anxiety and limits life participation [5] [3]. | Patient-Centered Study Endpoints: Beyond attack frequency, metrics like quality of life and sense of control are critical for evaluating new therapies [5]. |
| Access to Treatment Disparities: Even with effective therapies, global access remains a challenge [3]. | Policy & Health Economics Research: Demonstrating the value of new therapies is essential for broader adoption and reimbursement [6]. |
A recent study presented at the American Society of Human Genetics 2025 Annual Meeting demonstrates how computational methods can shorten the diagnostic odyssey. The research used electronic health record (EHR) data from 6,418 patients with confirmed rare diseases, including HAE, and 25,724 controls [4].
| Metric | Performance |
|---|---|
| Overall Area Under the Receiver Operating Curve (AUROC) | 0.85 (across all diseases) [4] |
| Precision Enhancement (Mean within-disease fold increase of AUPRC) | 190x higher than expected [4] |
| Top-20 Accuracy | 23% (correct disease identified in top 20 matches); 31% when similar diseases were grouped [4] |
| Top-10 Accuracy | 20% (correct disease identified in top 10 matches); 27% when similar diseases were grouped [4] |
| Performance on Unseen Diseases | Remained consistent for 107 diseases not present in the training data, demonstrating generalizability [4]. |
The following diagram illustrates the kallikrein-kinin pathway, which is central to HAE attacks, and highlights the mechanisms of action for current and emerging therapies. This is critical for understanding drug targets and designing experimental protocols.
Q: What are the key considerations for designing clinical trials for novel HAE prophylactics?
Q: How should research approaches differ for HAE with normal C1-INH (HAE-nC1INH)?
Q: What are the most promising emerging therapeutic modalities in HAE?
To implement a data-driven diagnostic model like the one described [4], you can follow this general workflow:
The table below integrates quantitative data on patient characteristics, pharmacokinetics, safety, and efficacy from clinical trials and real-world observational studies.
| Parameter | Findings in Elderly Patients (≥65 years) | Comparison with Younger Patients (<65 years) | Data Source / Study |
|---|---|---|---|
| Systemic Exposure | Increased exposure [1]. | Not specified. | Official Product Information [1] |
| Recommended Dosage | No dose adjustment recommended [1]. | No dose adjustment recommended. | Official Product Information [1] |
| Safety Profile | • Related AEs: 2.0% of patients • Related SAEs: None reported [2]. | • Related AEs: 2.7% of patients • Related SAEs: 3 events in 2 patients [2]. | Icatibant Outcome Survey (IOS) [3] [2] | | Common Adverse Reactions | Injection site reactions (very common), dizziness, nausea, rash, pyrexia (common) [1]. | Similar nature and frequency of AEs [4]. | Clinical Trials & IOS [4] [1] | | Efficacy (Median Time to Symptom Relief) | Real-world setting: ~3.5 hours to resolution after HCP administration [5]. | Real-world setting: Similar outcomes; clinical trials: ~8.0 hours to resolution [5] [6]. | this compound Outcome Survey (IOS) & Controlled Trials [5] [6] | | Patient Characteristics | • Later diagnosis (median age: 41.0 years) • Longer diagnostic delay (median: 23.9 years) • More comorbidities & concomitant medications [2]. | • Earlier diagnosis (median age: 19.4 years) • Shorter diagnostic delay (median: 4.8 years) [2]. | this compound Outcome Survey (IOS) [2] |
For researchers designing studies or troubleshooting, here are the methodologies from the key studies cited.
The following diagram synthesizes the documented relationships between patient age, pharmacokinetics, and clinical outcomes, based on the analyzed data.
The collective evidence indicates that this compound is a well-tolerated and effective treatment for acute HAE attacks in the elderly population, with a safety profile that permits its use without dose modification.
This compound is a selective bradykinin B2 receptor antagonist used to treat acute HAE attacks in adults [1] [2]. It works by blocking the binding of bradykinin, a key chemical that causes swelling, inflammation, and pain during an HAE attack [3] [2] [4].
Key Product and Dosing Information
Despite guidelines recommending immediate treatment for all HAE attacks, real-world adherence is suboptimal [7]. A 2025 survey of 107 US patients with HAE provides quantitative insights into these adherence challenges.
Table: Patient Adherence to On-Demand HAE Treatment (2025 Survey Data)
| Adherence Metric | Finding | Implication for Research |
|---|---|---|
| Overall Treatment Rate | 57% of respondents did not treat all HAE attacks [7] | High rate of untreated attacks indicates significant unmet need and non-compliance. |
| Immediate Treatment | Only 14% treated all attacks immediately (within 30 min) [7] | Majority of patients delay therapy, contrary to guideline recommendations. |
| Mean Time to Treatment | 2.4 hours from attack recognition [7] | Delays can lead to more severe attacks and longer recovery. |
| Attack Recurrence | 32.7% experienced attack return after initial treatment [7] | Recurrence is common and may be linked to delayed initial treatment. |
Table: Reasons for Treatment Delay and Non-Compliance
| Category | Specific Reasons Cited by Patients |
|---|---|
| Perceptions & Beliefs | Waiting to see if attack would worsen; believing attack was not severe enough [7]. |
| Treatment Access | Not carrying on-demand medication; medication not being available [7]. |
| Treatment Experience | Pain associated with administration [7]. |
The following diagram illustrates the pathophysiology of HAE and this compound's targeted mechanism of action within the kallikrein-kinin pathway.
For researchers investigating adherence, survey methodology and clinical trial analysis provide robust frameworks.
Survey-Based Adherence Research
Clinical Trial Analysis of Repeated Use
Q1: Does repeated this compound use lead to antibody formation and reduced efficacy?
Q2: What is the real-world evidence for this compound's efficacy across multiple attacks?
Q3: What are the most common adverse events, and how should injection site reactions be managed?
Q4: Are there any known drug interactions with this compound?
The adherence data highlights a critical gap between treatment guidelines and real-world practice. For drug development professionals, this suggests that improving patient outcomes requires a dual focus: not only on developing effective drugs but also on creating strategies to overcome adherence barriers.
Future research should explore:
The table below summarizes the core characteristics of these two treatment classes based on current clinical guidelines and published literature [1] [2] [3].
| Feature | Icatibant | C1 Esterase Inhibitor (C1INH) Concentrates |
|---|---|---|
| Mechanism of Action | Bradykinin B2 receptor antagonist [2] | Replaces deficient or dysfunctional C1 esterase inhibitor [1] |
| Types / Formulations | Subcutaneous injection (e.g., Firazyr) [3] | - Plasma-derived (e.g., Berinert, Cinryze, Haegarda)
Formal indirect comparisons or head-to-head trials between this compound and C1INH are limited. A notable analysis in the search results compared an oral therapy (sebetralstat) with recombinant human C1INH (rhC1INH), but not with this compound [4] [3]. This highlights a challenge in comparing existing treatments: pivotal clinical trials for different drugs often used different study designs and endpoints, making direct or indirect comparisons difficult [5] [3].
The following diagram illustrates the distinct molecular targets of this compound and C1INH within the kallikrein-kinin pathway, which is central to HAE attacks [2].
When evaluating these treatment options for development or clinical guidance, consider these factors derived from the available information:
| Drug (Generic) | Brand Name | Indication | Common Adverse Reactions | Serious Safety Risks | Administration |
|---|---|---|---|---|---|
| Icatibant [1] [2] | Firazyr | Acute | Injection site reactions (≥90%) [2] | Not widely reported; post-marketing experience includes urticaria [1] | Subcutaneous; Self-administered [3] |
| Ecallantide [2] | Kalbitor | Acute | Headache, nausea, fatigue [2] | Anaphylaxis (~5% of patients); must be administered by a healthcare professional [2] | Subcutaneous; HCP-administered only [4] [2] |
| C1-INH (pd, IV) [5] | Berinert | Acute | Not specified in sources | Not specified in sources | Intravenous; Self-administered |
| C1-INH (rh, IV) [6] | Ruconest | Acute | Not specified in sources | Hypersensitivity in patients with rabbit allergy [6] | Intravenous; Self-administered |
| Lanadelumab [4] | Takhzyro | Prophylaxis | Injection site reactions, headache [4] | Not specified in sources | Subcutaneous; Self-administered |
| Berotralstat [4] | Orladeyo | Prophylaxis | Gastrointestinal symptoms [4] | Not specified in sources | Oral; Self-administered |
| Attenuated Androgens [4] [7] | Danazol (generic) | Prophylaxis (Off-label) | Significant side effects: liver toxicity, lipid abnormalities, masculinization, weight gain [4] [7] | Long-term organ damage [4] [7] | Oral; Self-administered |
The safety profiles of HAE treatments are closely linked to their distinct molecular targets within the kallikrein-kinin pathway, which is central to HAE attacks [8]. This compound's targeted mechanism contributes to its favorable safety characteristics.
The safety profiles in the table are supported by data from pivotal clinical trials and post-marketing surveillance.
| Feature | Icatibant | Ecallantide |
|---|---|---|
| Mechanism of Action | Bradykinin B2 receptor antagonist [1] [2] [3] | Plasma kallikrein inhibitor [4] [2] [3] |
| Cost per Attack (Base Case) | $14,806 [5] | $21,068 [5] |
| Calculated Effectiveness (Utility per Attack) | 0.765 [5] | 0.792 [5] |
| Cost per QALY | $488,349 [5] | $689,773 [5] |
| Redosing Rate | 29% (range 7%-44%) [5] | 12% (range 6%-18%) [5] |
| Administration | Subcutaneous; Self-administered [5] [1] [2] | Subcutaneous; Must be administered by a healthcare professional [5] [4] [2] |
| Median Time to Symptom Improvement | 2.0 hours [2] | Significant improvement at 4 hours vs. placebo [4] [2] |
The comparative data primarily comes from cost-effectiveness models that synthesize outcomes from separate clinical trials and real-world parameters. Here are the methodologies and key findings from the pivotal studies for each drug.
The higher cost-effectiveness of this compound over ecallantide is driven by several interconnected factors beyond the drug's price tag, as identified in decision-tree models [5] [6]:
The following diagram illustrates the distinct molecular targets of this compound and ecallantide within the kallikrein-kinin pathway, which is dysregulated in HAE.
| Aspect | Summary Data |
|---|---|
| Registry Name | Icatibant Outcome Survey (IOS) [1] [2] |
| Study Period | July 2009 - May 2024 [2] |
| Design | International, prospective, observational registry [1] [2] |
| Patient Population | 557 patients with various types of angioedema [1] |
| Total Icatiant-Treated Attacks | 3025 attacks [1] |
| Total Patient-Years of Follow-up | 1655.2 patient-years [1] |
| Patients with No Adverse Events (AEs) | 438 patients (78.6%) [1] |
| Patients with Treatment-Related AEs | 17 patients (3.1%) [1] |
| Serious AEs (SAEs) Related to Icatiant | 3 events in 2 patients [1] |
The table below breaks down the specific adverse events reported during the study period, offering a detailed view of this compound's safety in a real-world setting [1].
| Safety Parameter | Findings |
|---|---|
| Most Common AEs (by System) | Gastrointestinal disorders (19.6%), general disorders and administration site conditions (13.8%), infections and infestations (11.1%) [1]. |
| Treatment-Related AEs | 43 events in 17 patients. Most common: general disorders and administration site conditions (53.5%, e.g., injection site reactions), gastrointestinal disorders (11.6%), decreased blood pressure (11.6%) [1]. |
| Serious AEs (SAEs) | 143 SAEs occurred in 59 (10.6%) patients. Only 3 events (drug inefficacy, gastritis, reflux esophagitis) in 2 patients were considered related to this compound [1]. |
| Special Populations | No SAEs related to this compound occurred in patients with cardiovascular disease, nor in those using this compound at a frequency above label guidelines [1]. |
The data presented above were generated through a consistent methodological framework designed to capture real-world evidence.
The following diagram illustrates the pathway of safety data collection and analysis in the IOS registry, from patient enrollment through to safety outcome evaluation.
The table below summarizes key effectiveness data from the Icatibant Outcome Survey (IOS), an ongoing observational study. This data reflects real-world use of this compound for treating acute Hereditary Angioedema with C1 inhibitor deficiency (C1-INH-HAE) attacks [1] [2] [3].
| Outcome Measure | Findings from the Real-World Registry (IOS) | Notes / Subgroup Analysis |
|---|---|---|
| Overall Effectiveness | Effective for the majority of HAE attacks; one dose was sufficient for most attacks [3]. | Effectiveness in a real-world setting is comparable to efficacy demonstrated in controlled clinical trials [3]. |
| Time to Treatment (TTT) | Median TTT varied significantly by country (e.g., 0.0 hours in Germany vs. 4.4 hours in France) [1]. | Earlier treatment is strongly associated with faster resolution and shorter total attack duration [3]. |
| Time to Resolution (TTR) | Median TTR showed cross-country variation: 3.0 hours in German patients vs. 12.0 hours in French patients [1]. | German patients, who treated attacks significantly earlier, also had markedly shorter TTR [2]. |
| Attack Duration | Median attack duration was shorter with earlier treatment: 4.3 hours in Germany vs. 18.5 hours in France [1] [2]. | The duration encompasses the time from symptom onset to full resolution. |
| Attack Severity | A significantly lower proportion of attacks were reported as severe/very severe in Germany (38.7%) compared to other countries (57.5%) [2]. | Suggests a potential link between very early treatment and the mitigation of attack severity. |
| Single-Injection Success | 97.1% of attacks in German patients were treated with one injection, a significantly higher proportion than the 91.6% in other countries [2]. | The need for a second injection was uncommon. |
The findings in the summary tables are supported by several studies with distinct methodologies.
Study 1: The this compound Outcome Survey (IOS) [1] [2] [3]
Study 2: Safety and Efficacy of this compound Self-Administration [4]
The diagram below illustrates this compound's primary therapeutic mechanism and a recently discovered secondary pathway that explains its common side effects. This compound is a selective competitive antagonist of the bradykinin B2 receptor, which is the primary driver of edema in HAE attacks [1] [4]. A 2025 study also identified that this compound acts as a balanced ligand for the MRGPRX2 receptor on human skin mast cells, triggering degranulation and leading to injection site reactions [5] [6].
The fundamental difference lies in their targets within the HAE pathophysiology. Icatibant acts directly on the disease's final pathway, while tranexamic acid exerts a weaker, indirect effect upstream.
Diagram Title: HAE Drug Target Pathways
The superiority of this compound for acute attacks is grounded in robust clinical trial data, whereas evidence for TXA is older and supportive only for prophylaxis.
| Trial / Evidence | This compound | Tranexamic Acid |
|---|---|---|
| Key Trial Name/Type | FAST-1, FAST-2, FAST-3 (Phase III) [1] [2] | Systematic Review of Prophylaxis [3] |
| Intervention & Dose | 30 mg subcutaneous vs. placebo or active comparator [4] [1] | Oral TXA vs. placebo (various doses) [3] |
| Primary Efficacy Outcome | Median Time to Symptom Relief: ~2.0 - 2.5 hours (FAST-3) [5] | Reduction in HAE attack frequency vs. placebo [3] |
| Key Secondary Outcomes | Patient-reported relief; ~90% of attacks required only one injection [1] | Improved quality of life in menorrhagia studies (indirect) [3] |
Safety considerations differ significantly due to their distinct mechanisms.
This compound: The most common adverse reactions are injection site reactions (e.g., redness, swelling, pain, itching), occurring in over 90% of patients. These are transient and self-resolving [4] [1]. Due to its mechanism, there is a theoretical risk of worsening cardiac function in patients with acute ischemic heart disease or unstable angina, and caution is advised in the weeks following a stroke [4].
Tranexamic Acid: Concerns with TXA primarily involve its pro-thrombotic potential, as it prevents clot breakdown. While large trials in trauma and surgery have not shown a consistent increase in thrombotic events, the HALT-IT trial in GI bleeding did find a higher rate of venous thromboembolism [6]. Another significant risk is seizures, particularly with high IV doses used in cardiac surgery, due to TXA's antagonism of GABA and glycine receptors in the central nervous system [6] [7].